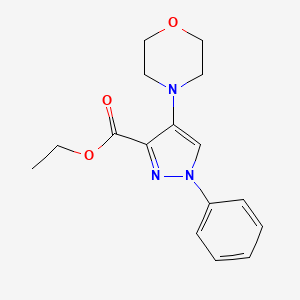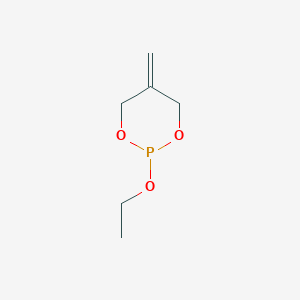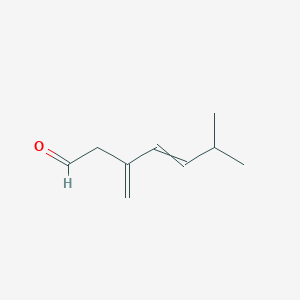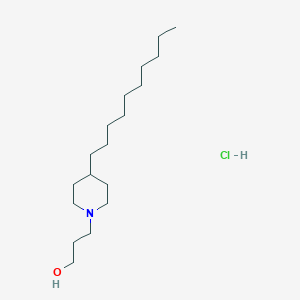
3-(4-Decylpiperidin-1-yl)propan-1-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Decylpiperidin-1-yl)propan-1-ol;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, and its derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Decylpiperidin-1-yl)propan-1-ol;hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Attachment of the Decyl Group: The decyl group can be introduced via alkylation reactions using decyl halides or decyl tosylates.
Formation of the Propanol Side Chain: The propanol side chain can be introduced through nucleophilic substitution reactions, where an appropriate leaving group is replaced by a hydroxyl group.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-Decylpiperidin-1-yl)propan-1-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, such as halides or ethers.
Scientific Research Applications
3-(4-Decylpiperidin-1-yl)propan-1-ol;hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used in studies investigating the biological activity of piperidine derivatives.
Industrial Applications: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-Decylpiperidin-1-yl)propan-1-ol;hydrochloride is not well-documented. piperidine derivatives are known to interact with various molecular targets, including neurotransmitter receptors and ion channels. The decyl group may influence the compound’s lipophilicity and membrane permeability, potentially affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(4-Aminopiperidin-1-yl)propan-1-ol;dihydrochloride: This compound has an amino group instead of a decyl group, which can significantly alter its chemical properties and applications.
3-(4-Methylpiperazin-1-yl)propan-1-ol;hydrochloride:
Uniqueness
The presence of the decyl group in 3-(4-Decylpiperidin-1-yl)propan-1-ol;hydrochloride makes it unique compared to other piperidine derivatives. The decyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with lipid-rich environments.
Properties
CAS No. |
61515-44-4 |
|---|---|
Molecular Formula |
C18H38ClNO |
Molecular Weight |
320.0 g/mol |
IUPAC Name |
3-(4-decylpiperidin-1-yl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C18H37NO.ClH/c1-2-3-4-5-6-7-8-9-11-18-12-15-19(16-13-18)14-10-17-20;/h18,20H,2-17H2,1H3;1H |
InChI Key |
KTGDRQVROUKVJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1CCN(CC1)CCCO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl(diphenyl)[4-(piperidin-1-yl)phenyl]phosphanium iodide](/img/structure/B14589652.png)
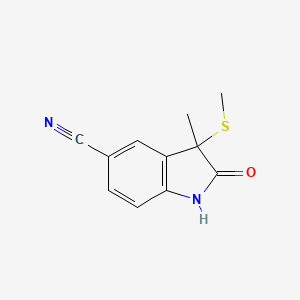

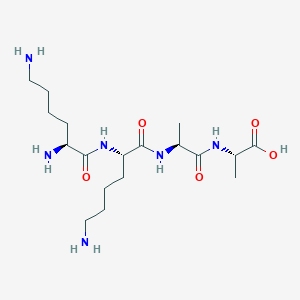

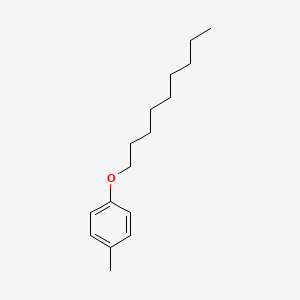
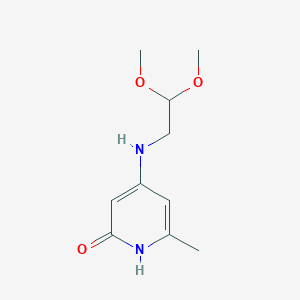
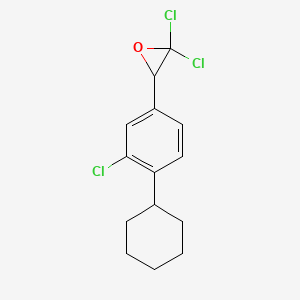
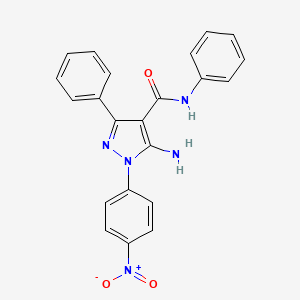
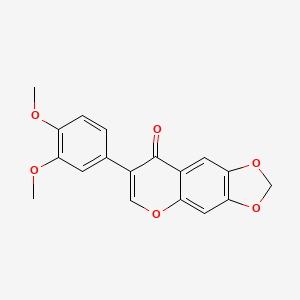
propanedioate](/img/structure/B14589698.png)
